molecular formula C11H7FN2O3 B13989093 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid

5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid

Cat. No.: B13989093
M. Wt: 234.18 g/mol
InChI Key: SLJZCMWIMUTTNR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is an organic compound with the molecular formula C11H7FN2O3 It is a fluorinated benzoic acid derivative, which incorporates a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid and 5-bromopyrimidine.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 5-fluoro-2-hydroxybenzoic acid reacts with 5-bromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(pyrimidin-2-yloxy)benzoic acid: Similar structure but with the pyrimidine ring attached at a different position.

    5-Fluoro-2-(pyridin-3-yloxy)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Fluoro-2-(pyrimidin-5-yloxy)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

5-fluoro-2-pyrimidin-5-yloxybenzoic acid

InChI

InChI=1S/C11H7FN2O3/c12-7-1-2-10(9(3-7)11(15)16)17-8-4-13-6-14-5-8/h1-6H,(H,15,16)

InChI Key

SLJZCMWIMUTTNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OC2=CN=CN=C2

Origin of Product

United States

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